molecular formula C17H18N10O4 B11535455 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11535455
M. Wt: 426.4 g/mol
InChI Key: GAGIEGCLSFRYQE-DJKKODMXSA-N
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Description

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]-5-[(PYRROLIDIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a nitrophenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]-5-[(PYRROLIDIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole ring, followed by the introduction of the nitrophenyl group and the triazole ring. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing safety measures for handling hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]-5-[(PYRROLIDIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole or oxadiazole rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can study these effects to develop new therapeutic agents.

Medicine

In medicinal chemistry, the compound’s structure can be optimized to enhance its pharmacological properties. This includes improving its bioavailability, reducing toxicity, and increasing its efficacy against specific targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its multifunctional nature allows for a wide range of applications.

Mechanism of Action

The mechanism of action of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]-5-[(PYRROLIDIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives, oxadiazole derivatives, and nitrophenyl-containing molecules. Examples include:

  • 1,2,3-Triazole-4-carboxylic acid derivatives
  • 1,2,5-Oxadiazole-3-carboxylic acid derivatives
  • Nitrobenzene derivatives

Uniqueness

What sets 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]-5-[(PYRROLIDIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE apart is its combination of multiple functional groups within a single molecule

Properties

Molecular Formula

C17H18N10O4

Molecular Weight

426.4 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-nitrophenyl)methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide

InChI

InChI=1S/C17H18N10O4/c18-15-16(23-31-22-15)26-13(10-25-6-1-2-7-25)14(20-24-26)17(28)21-19-9-11-4-3-5-12(8-11)27(29)30/h3-5,8-9H,1-2,6-7,10H2,(H2,18,22)(H,21,28)/b19-9+

InChI Key

GAGIEGCLSFRYQE-DJKKODMXSA-N

Isomeric SMILES

C1CCN(C1)CC2=C(N=NN2C3=NON=C3N)C(=O)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1CCN(C1)CC2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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